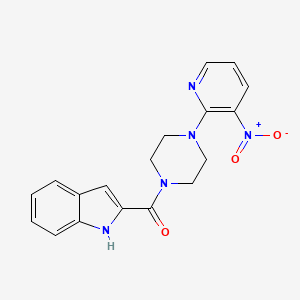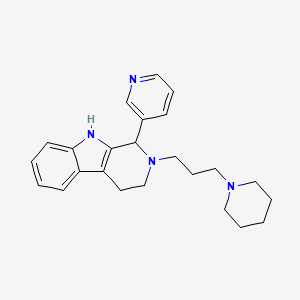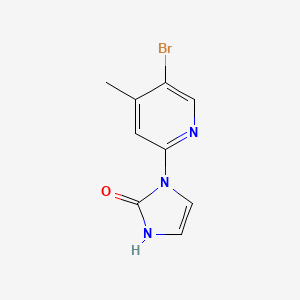
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine: is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine and 3-phenylpropylamine.
Nucleophilic Substitution: The 2,4,6-trichloropyrimidine undergoes nucleophilic substitution with 3-phenylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Reaction Conditions: The reaction is typically performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or Continuous Flow Reactors: Using batch reactors for smaller quantities or continuous flow reactors for large-scale production to maintain consistent reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylpropyl group, potentially yielding amines or alcohols.
Substitution: The compound can participate in various substitution reactions, especially at the amino groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpropyl group can yield benzaldehyde or benzoic acid, while reduction of the pyrimidine ring can produce various substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of pyrimidines are often explored for their potential therapeutic properties. This compound may be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine involves its interaction with specific molecular targets. The phenylpropyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins or enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
DNA/RNA: It can intercalate into DNA or RNA, affecting their structure and function.
Cell Signaling Pathways: The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: Compounds with similar substitution patterns on the pyrimidine ring.
Phenylpropyl Derivatives: Compounds with a phenylpropyl group attached to different heterocyclic rings.
Uniqueness
5-(3-Phenylpropyl)-2,4,6-pyrimidinetriamine is unique due to the combination of the phenylpropyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
1597-02-0 |
|---|---|
Formule moléculaire |
C13H17N5 |
Poids moléculaire |
243.31 g/mol |
Nom IUPAC |
5-(3-phenylpropyl)pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C13H17N5/c14-11-10(12(15)18-13(16)17-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H6,14,15,16,17,18) |
Clé InChI |
OAKGJEWLERVOJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC2=C(N=C(N=C2N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)





![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)


